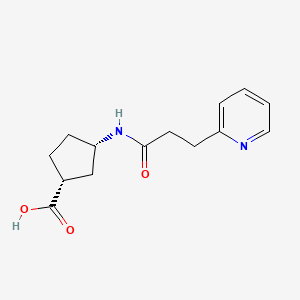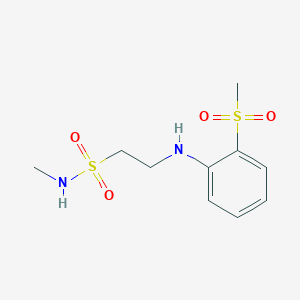
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid, also known as CPPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPC is a cyclic amino acid derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid involves the inhibition of the NF-κB signaling pathway, which is a critical regulator of inflammation and immune responses. This compound has been shown to block the activation of NF-κB by preventing the degradation of IκBα, a key inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have anti-viral activity against several viruses, including HIV-1, herpes simplex virus, and human cytomegalovirus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid in lab experiments is its high potency and specificity for the NF-κB signaling pathway. This compound has been shown to have minimal off-target effects and is therefore a valuable tool for studying the role of NF-κB in various biological processes. However, the synthesis of this compound is a complex and time-consuming process, which can limit its availability and use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases. Another potential application of this compound is in the field of oncology, where it may have utility as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanisms underlying the anti-viral activity of this compound and its potential use in the treatment of viral infections. Finally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its widespread use in research and clinical settings.
Méthodes De Synthèse
The synthesis of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid involves the reaction of L-3-(3-pyridin-2-ylpropanoylamino)cyclopent-2-enone with L-alanine, followed by hydrogenation to obtain the final product. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry and careful handling of reagents.
Applications De Recherche Scientifique
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Propriétés
IUPAC Name |
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(7-6-11-3-1-2-8-15-11)16-12-5-4-10(9-12)14(18)19/h1-3,8,10,12H,4-7,9H2,(H,16,17)(H,18,19)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFUJYQRSLVSRK-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC(=O)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC(=O)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)

![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)



